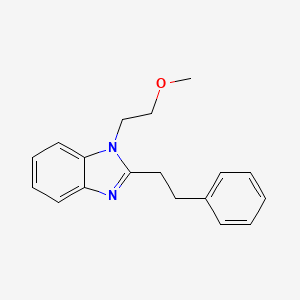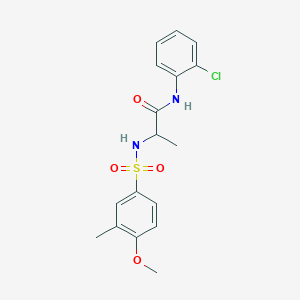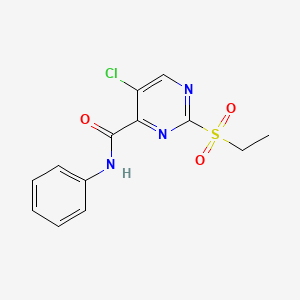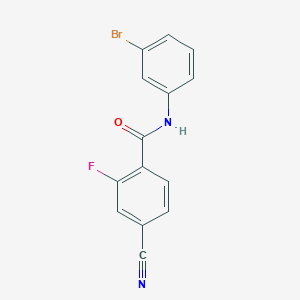![molecular formula C18H22BrN7O2 B4240175 2-(4-Bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B4240175.png)
2-(4-Bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide
Overview
Description
2-(4-Bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide is a complex organic compound that features a bromophenoxy group, a dimethylamino group, a morpholinyl group, and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide typically involves multiple steps. One common approach is to start with the bromination of phenol to obtain 4-bromophenol. This is followed by the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. The next step involves the reaction of 2-(4-bromophenoxy)ethanol with dimethylamine to produce [2-(4-bromophenoxy)ethyl]dimethylamine. Finally, this intermediate is reacted with 4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazine-2-carbonitrile to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide can undergo various types of chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenoxy group can yield quinones, while substitution of the bromine atom can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-Bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, as well as to study enzyme kinetics and inhibition.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials, such as polymers and coatings. It is also used in the formulation of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the dimethylamino and morpholinyl groups can form hydrogen bonds with amino acid residues. The triazinyl group can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-chlorophenoxy)ethyl][4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide
- [2-(4-fluorophenoxy)ethyl][4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide
- [2-(4-methylphenoxy)ethyl][4-(dimethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]cyanamide
Uniqueness
The uniqueness of 2-(4-Bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions. This can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable tool in scientific research and drug development.
Properties
IUPAC Name |
2-(4-bromophenoxy)ethyl-[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]cyanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN7O2/c1-24(2)16-21-17(25-7-10-27-11-8-25)23-18(22-16)26(13-20)9-12-28-15-5-3-14(19)4-6-15/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPLLUJKUXDAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N(CCOC3=CC=C(C=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4240107.png)

![1-[(4-methoxyphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4240115.png)
![6-(3-methyl-4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4240125.png)
![N-[2-[4-[2-(4-bromophenoxy)acetyl]piperazin-1-yl]ethyl]pyridine-4-carboxamide](/img/structure/B4240126.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4240135.png)
![7'-Methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B4240147.png)
![Ethyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B4240153.png)
![methyl 2-{[(3-methyl-2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4240168.png)

![N-[3-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4240181.png)


